molecular formula C21H26N2O3S B14987861 N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B14987861
M. Wt: 386.5 g/mol
InChI Key: ICMALWOYDNPOPK-UHFFFAOYSA-N
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Description

N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound with a unique structure that includes a dibenzo thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo thiazin ring system, followed by the introduction of the sec-butyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid
  • N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethylamine

Uniqueness

N-Sec-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-butan-2-yl-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C21H26N2O3S/c1-5-15(4)22-21(24)13-23-19-11-10-16(14(2)3)12-18(19)17-8-6-7-9-20(17)27(23,25)26/h6-12,14-15H,5,13H2,1-4H3,(H,22,24)

InChI Key

ICMALWOYDNPOPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C2=C(C=C(C=C2)C(C)C)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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